![molecular formula C15H13NO3S B1309276 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-3-(3-thienyl)propanoic acid CAS No. 478249-84-2](/img/structure/B1309276.png)
3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-3-(3-thienyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-3-(3-thienyl)propanoic acid is a derivative of isoindole with a propanoic acid substituent, which is further modified by the addition of a thiophene ring. This structure suggests potential biological activity, given the known properties of isoindole derivatives and thiophene-containing compounds in medicinal chemistry.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions that can include condensation, rearrangement, and cyclization processes. For instance, the synthesis of 5,6-dihydro-4H-thieno[3,2-b]pyrrol-5-ones involves the treatment of thioaryolketene S,N-acetals with mercury(II) acetate followed by the addition of diazo esters, and subsequent reactions with rhodium(II) acetate to afford the desired cyclic structures in excellent yields . Although the specific synthesis of 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-3-(3-thienyl)propanoic acid is not detailed, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of the compound would likely exhibit conjugation between the isoindole and thiophene rings, which could influence its electronic properties and reactivity. The presence of the propanoic acid moiety adds an acidic functional group that could be involved in hydrogen bonding or deprotonation under physiological conditions.
Chemical Reactions Analysis
Compounds with similar structures have been shown to participate in various chemical reactions. For example, thioacetalization reactions using 2-(1,3-dithian-2-ylidene)-3-oxobutanoic acid as a 1,3-propanedithiol equivalent have been performed with high yields and chemoselectivity . The reactivity of the compound could also involve similar thioacetalization reactions or other transformations based on the functional groups present.
Physical and Chemical Properties Analysis
The physical and chemical properties of such a compound would be influenced by its molecular structure. The presence of both aromatic and aliphatic regions could affect its solubility in organic solvents versus water. The acidic propanoic acid group could also impact the compound's pKa and its state of ionization at different pH levels. While the specific properties of 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-3-(3-thienyl)propanoic acid are not provided, related compounds with propanoic acid derivatives have been synthesized and shown significant anti-inflammatory activity, suggesting potential bioavailability and biological relevance .
Scientific Research Applications
Synthesis and Structural Analysis
3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-3-(3-thienyl)propanoic acid and its derivatives have been a focal point in synthetic chemistry, given their structural complexity and potential biological relevance. For instance, the synthesis of similar compounds, like 3-[1-(4-methylphenyl)-3-oxo-1,3,4,5,6,7-hexahydro-2H-isoindol-2-yl]propanoic acid, has been achieved through solvent-free synthesis methods. The structural integrity of these compounds is confirmed through various analytical techniques such as IR, EI-MS, and NMR, highlighting their intricate molecular architecture and the importance of precise synthetic strategies (Csende, Jekő, & Porkoláb, 2011).
Chemical Transformations and Applications
The chemical versatility of these compounds is further underscored by their ability to undergo various transformations. For example, 3-(4-oxo-5,6,7,8-tetrahydro-4H-benzo[4,5]thieno[2,3-d][1,3]oxazin-2-yl)propanoic acid and its derivatives have been synthesized through a series of reactions including succinoylation, hydrolysis, and cyclization. These processes not only illustrate the compound's reactive nature but also its potential as a precursor for more complex molecular structures (El-Ahl, Ismail, & Amer, 2003).
properties
IUPAC Name |
3-(3-oxo-1H-isoindol-2-yl)-3-thiophen-3-ylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3S/c17-14(18)7-13(11-5-6-20-9-11)16-8-10-3-1-2-4-12(10)15(16)19/h1-6,9,13H,7-8H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFCONXROBVTJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1C(CC(=O)O)C3=CSC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801188540 |
Source
|
Record name | 1,3-Dihydro-1-oxo-β-3-thienyl-2H-isoindole-2-propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801188540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-3-(3-thienyl)propanoic acid | |
CAS RN |
478249-84-2 |
Source
|
Record name | 1,3-Dihydro-1-oxo-β-3-thienyl-2H-isoindole-2-propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=478249-84-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dihydro-1-oxo-β-3-thienyl-2H-isoindole-2-propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801188540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.